molecular formula C11H13BrO2 B14037290 1-(4-Bromo-2-ethoxyphenyl)propan-2-one

1-(4-Bromo-2-ethoxyphenyl)propan-2-one

Cat. No.: B14037290
M. Wt: 257.12 g/mol
InChI Key: VHWMYERNXMPGOM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethoxyphenyl)propan-2-one is an aromatic ketone characterized by a propan-2-one backbone substituted with a 4-bromo-2-ethoxyphenyl group. The ethoxy (–OCH₂CH₃) and bromo (–Br) substituents on the phenyl ring influence its electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(4-bromo-2-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-3-14-11-7-10(12)5-4-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3

InChI Key

VHWMYERNXMPGOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one typically involves the bromination of 2-ethoxyphenylpropan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Findings :

  • The bromo-ethoxy derivative (target compound) exhibits the highest values, likely due to the electron-withdrawing bromo group enhancing adsorption on metal surfaces and the ethoxy group improving solubility .
  • Replacing bromo with chloro reduces efficiency by ~2–3%, reflecting weaker electron-withdrawing effects and lower molecular polarizability .

Halogenated Phenylpropanones

lists structurally similar halogenated phenylpropanones with varying substituents:

Compound Similarity Score
1-(4-Bromo-2-fluorophenyl)propan-1-one 0.98
1-(5-Bromo-2-fluorophenyl)ethanone 0.98
1-(4-Bromo-2,6-difluorophenyl)ethanone 0.92

Key Findings :

  • Fluorine substituents increase electronegativity, altering reactivity compared to ethoxy groups. The target compound’s ethoxy group may enhance steric bulk and hydrogen-bonding capacity, affecting solubility and crystallization .
  • Lower similarity scores (e.g., 0.92 for difluoro derivatives) correlate with reduced structural overlap, impacting pharmacological or synthetic utility .

Chromene Derivatives with Propan-2-one Moieties

reports synthesis yields for chromene derivatives with nitro and halogen substituents:

Compound Yield (%)
1-(6-Bromo-3-nitro-2-phenylchroman-4-yl)propan-2-one (4g) 86
1-(6-Chloro-3-nitro-2-phenylchroman-4-yl)propan-2-one (4f) 84
Methoxy-substituted derivatives (4c–4e) 76–78

Key Findings :

  • Bromo-substituted compounds (e.g., 4g) show marginally higher yields than chloro analogs, suggesting bromine’s stronger electron-withdrawing nature facilitates reaction stabilization .
  • Methoxy groups, being electron-donating, may reduce electrophilicity at reactive sites, leading to slightly lower yields .

Structural Analogs with Conjugated Systems

and describe compounds with α,β-unsaturated ketone systems:

  • 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one (): The conjugated double bond enhances planarity and π-π interactions, improving crystallinity and thermal stability compared to non-conjugated analogs .
  • 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (): Bromination at the α-position increases electrophilicity, enabling nucleophilic substitutions, whereas the target compound’s ethoxy group may direct reactivity to the para position .

Table 1: Comparative Properties of Key Analogs

Compound Key Substituents Notable Property/Value Source
This compound Br, OCH₂CH₃ Corrosion inhibition: 94.6%
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one Br, N=NPh Corrosion inhibition: 93.2%
1-(6-Bromo-3-nitrochroman-4-yl)propan-2-one Br, NO₂ Synthesis yield: 86%
1-(4-Bromo-2-fluorophenyl)propan-1-one Br, F Structural similarity: 0.98

Research Findings and Trends

Bromo vs. Chloro : Bromine’s higher electronegativity and polarizability enhance corrosion inhibition and reaction yields compared to chlorine .

Ethoxy Group Role : The ethoxy substituent improves solubility and directs regioselectivity in reactions, distinguishing the target compound from fluoro or methoxy analogs .

Conjugation Effects : α,β-unsaturated ketones exhibit superior crystallinity and reactivity due to extended conjugation, though steric effects from ethoxy groups may limit planar arrangements .

Biological Activity

1-(4-Bromo-2-ethoxyphenyl)propan-2-one, also known as a bromo-substituted ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and an ethoxy group on a phenyl ring, suggests various interactions with biological targets, which may lead to therapeutic applications.

PropertyValue
Molecular FormulaC11H13BrO
Molecular Weight253.13 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The presence of the bromine atom enhances the compound's lipophilicity, which can facilitate membrane penetration and interaction with various enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : It could potentially bind to specific receptors, affecting signaling cascades related to inflammation or cancer.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various bromo-substituted compounds, including this compound. In vitro assays demonstrated significant activity against several cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.0
4-BromoacetophenoneMCF-710.5
3-(4-Bromophenyl)-1-propanoneHeLa (Cervical Cancer)12.3

The results indicate that the compound exhibits moderate antiproliferative activity, particularly against breast cancer cells.

Mechanistic Insights

In a study focusing on the mechanisms behind the antiproliferative effects, it was found that compounds with similar structures often induce cell cycle arrest and apoptosis in cancer cells. The observed effects were linked to the disruption of microtubule assembly, akin to known antitumor agents like paclitaxel.

Case Studies

  • Case Study: MCF-7 Cell Line Evaluation
    • Objective : To assess the cytotoxic effects of this compound on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to evaluate cell viability.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
  • Case Study: Enzyme Interaction Analysis
    • Objective : To determine the inhibitory effect of the compound on specific kinases involved in cancer progression.
    • Methodology : Kinase assays were performed using recombinant proteins.
    • Findings : Preliminary results suggested that the compound inhibits key kinases at micromolar concentrations, supporting its role as a potential therapeutic agent.

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